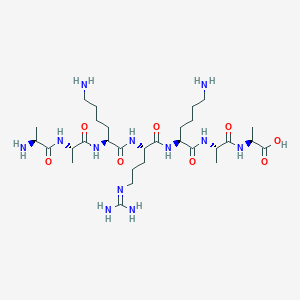![molecular formula C30H22O4 B12516319 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by its complex structure, which includes multiple phenyl groups and carboxylic acid functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the use of a hydrothermal reaction where 1,3,5-tris(4-carboxyphenyl)benzene is reacted with nitric acid and water at elevated temperatures . The reaction mixture is then neutralized with sodium hydroxide and acidified with hydrochloric acid to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid has several scientific research applications:
Biology: The compound can be used in the development of biosensors and bioimaging agents due to its fluorescent properties.
Industry: The compound is used in the production of advanced materials with specific properties such as high surface area and porosity.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
p-Terphenyl-4,4′′-dicarboxylic acid: Similar structure with two carboxyphenyl groups.
4,4′-(Hexafluoroisopropylidene)bis(benzoic acid): Contains hexafluoropropane moiety.
2,4,6-Tri(4-carboxyphenyl)-1,3,5-triazine: Triazine core with carboxyphenyl groups.
Uniqueness
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability.
Propiedades
Fórmula molecular |
C30H22O4 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
4-[4-(4-carboxyphenyl)-1,4-diphenylbuta-1,3-dienyl]benzoic acid |
InChI |
InChI=1S/C30H22O4/c31-29(32)25-15-11-23(12-16-25)27(21-7-3-1-4-8-21)19-20-28(22-9-5-2-6-10-22)24-13-17-26(18-14-24)30(33)34/h1-20H,(H,31,32)(H,33,34) |
Clave InChI |
IPIFPGMOTKZWTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
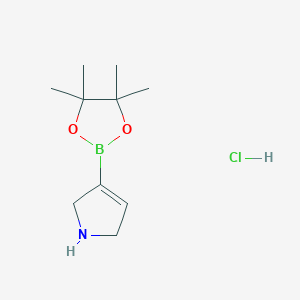
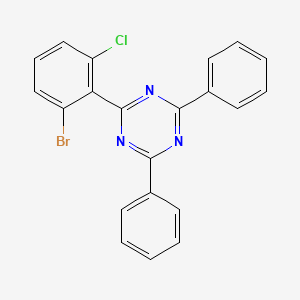
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)

![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
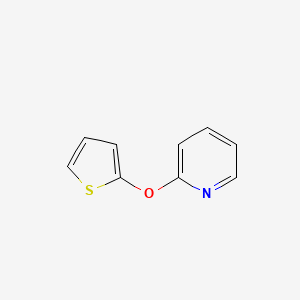
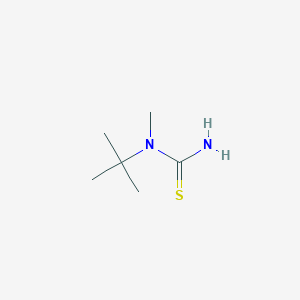

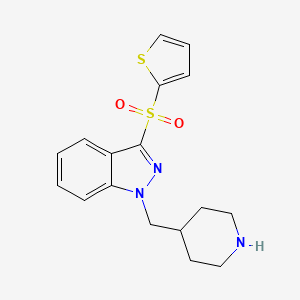
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

